molecular formula C6H3N3O6 B1210296 1,2,4-Trinitrobenzene CAS No. 610-31-1

1,2,4-Trinitrobenzene

Cat. No. B1210296
CAS RN: 610-31-1
M. Wt: 213.1 g/mol
InChI Key: OJJRABFYHOHGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-trinitrobenzene is a trinitrobenzene.

Scientific Research Applications

Kinetic Studies and Crystallization

The kinetic behavior and crystallization process of 1,2,4-Trinitrobenzene derivatives, particularly 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), have been a subject of detailed research. Liu Ruqin et al. (2018) explored the gas-liquid reactive crystallization kinetics of TATB, highlighting its extensive use in military and civil fields due to its properties as an insensitive high energetic material. The study meticulously developed the global gas-liquid chemical reaction kinetics of TATB, examining the influence of raw material concentration and reactive temperature on its crystallization. It was found that a slow ammonia feeding rate and a low raw material concentration were beneficial in producing coarse TATB under specific experimental conditions (Liu et al., 2018).

Synthesis and Thermal Properties

Research on the synthesis, thermal properties, and explosive behavior of various 1,2,4-Trinitrobenzene derivatives has been conducted. Agrawal et al. (2000) synthesized 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene (BTATNB) and analyzed its thermal and explosive properties, revealing it to be slightly more thermally stable than other similar compounds while being safer towards impact and friction (Agrawal et al., 2000).

High-Energy Materials (HEMs) and Green Chemistry

The synthesis of high-energy materials (HEMs) using eco-friendly approaches has been a significant aspect of research involving 1,2,4-Trinitrobenzene derivatives. Badgujar et al. (2008) discussed the synthesis of compounds like 1-(2-Nitroxyethylnitramino)-2,4,6-trinitrobenzene using bismuth nitrate pentahydrate as an eco-friendly nitrating agent. This approach not only provided a green chemistry pathway for synthesizing these compounds but also emphasized their relevance as high-energy materials (Badgujar et al., 2008).

Surface Coating and Energetic Compounds

Research has also focused on the surface coating of certain compounds with 1,2,4-Trinitrobenzene derivatives for enhancing their properties. Nandi et al. (2012) reviewed the surface coating of Cyclotetramethylenetetranitramine (HMX) crystals with 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), discussing the synthesis, analytical methods, thermophysical properties, performance, and safety of TATB (Nandi et al., 2012).

Electronic Structure Studies

Understanding the electronic structure of 1,2,4-Trinitrobenzene derivatives has been crucial for comprehending their properties and behavior. Kakar et al. (2000) utilized synchrotron radiation to study the electronic structure of 1,3,5-triamino-2,4,6-trinitrobenzene, providing insights into the density of unoccupied electronic states and the changes occurring in such compounds due to various damage mechanisms (Kakar et al., 2000).

properties

IUPAC Name

1,2,4-trinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJRABFYHOHGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209854
Record name 1,2,4-Trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trinitrobenzene

CAS RN

610-31-1
Record name 1,2,4-Trinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Trinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Trinitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2,4-Trinitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2,4-Trinitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2,4-Trinitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2,4-Trinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.